N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of 3-chlorophenylamine with ethylene glycol to form the piperazine ring.
Attachment of the Propyl Chain: The piperazine intermediate is then reacted with 1-bromopropane to attach the propyl chain.
Synthesis of the Quinazolinone Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone structure.
Final Coupling Reaction: The piperazine-propyl intermediate is coupled with the quinazolinone derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H30ClN5O4S |
---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C26H30ClN5O4S/c27-18-4-1-5-19(14-18)31-12-10-30(11-13-31)8-3-7-28-24(33)6-2-9-32-25(34)20-15-22-23(36-17-35-22)16-21(20)29-26(32)37/h1,4-5,14-16H,2-3,6-13,17H2,(H,28,33)(H,29,37) |
InChI Key |
XNEJSDIAQXAZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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